![molecular formula C19H18ClN3OS B11024602 3-(4-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B11024602.png)
3-(4-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-pyrrol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-N-{4H5H6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(1H-pyrrol-1-yl)propanamide is a complex organic compound featuring a chlorophenyl group, a cyclopentathiazole ring, and a pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-{4H5H6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Cyclopentathiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or through coupling reactions such as Suzuki or Heck coupling.
Incorporation of the Pyrrole Moiety: The pyrrole ring is often introduced through condensation reactions or via the Paal-Knorr synthesis.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired propanamide structure, often using amide bond formation techniques such as the use of carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring may yield pyrrole oxides, while substitution at the chlorophenyl group can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit activity against various biological targets due to the presence of the thiazole and pyrrole rings, which are known to interact with enzymes and receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. The thiazole ring is a common motif in many drugs, and the presence of the pyrrole ring may enhance its biological activity.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-{4H5H6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(1H-pyrrol-1-yl)propanamide likely involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with metal ions or active sites in enzymes, while the pyrrole ring may participate in hydrogen bonding or π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-N-{4H5H6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(1H-indol-1-yl)propanamide: Similar structure but with an indole ring instead of a pyrrole ring.
3-(4-Chlorophenyl)-N-{4H5H6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(1H-imidazol-1-yl)propanamide: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-{4H5H6H-cyclopenta[d][1,3]thiazol-2-yl}-3-(1H-pyrrol-1-yl)propanamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the pyrrole ring, in particular, may enhance its ability to interact with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H18ClN3OS |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C19H18ClN3OS/c20-14-8-6-13(7-9-14)16(23-10-1-2-11-23)12-18(24)22-19-21-15-4-3-5-17(15)25-19/h1-2,6-11,16H,3-5,12H2,(H,21,22,24) |
InChI Key |
FYPORRYHHSZMKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=N2)NC(=O)CC(C3=CC=C(C=C3)Cl)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-4-[(4-ethylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B11024527.png)
![4-[({[3-(2-bromophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)amino]butanoic acid](/img/structure/B11024528.png)
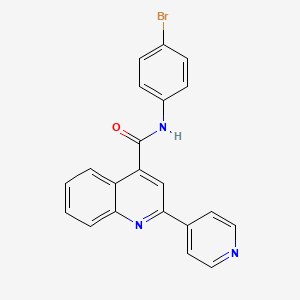
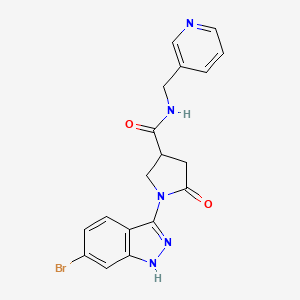
![Ethyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B11024546.png)
![methyl (2Z)-[2-{(2E)-2-[6-(4-chlorophenyl)-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinyl}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B11024547.png)
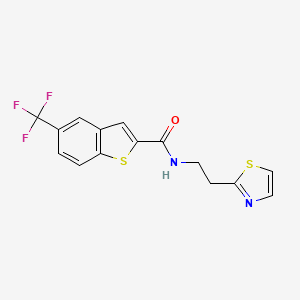
![2-(3-methylbutyl)-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11024560.png)
![2-(3-Chloro-4-fluorophenyl)-7-(4-fluoro-2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11024566.png)
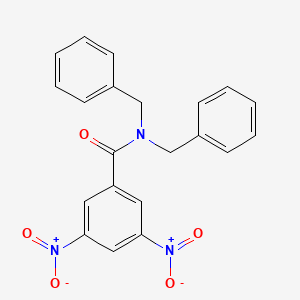
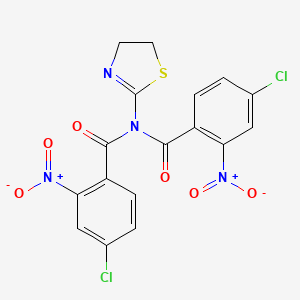
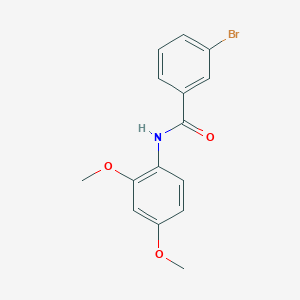
![Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate](/img/structure/B11024597.png)

